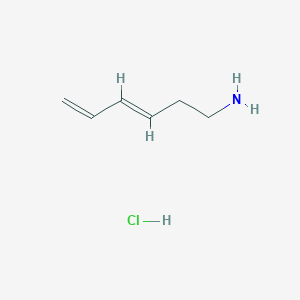

(3E)-hexa-3,5-dien-1-amine hydrochloride

Description

Contextual Significance of Dienyl Amines and Their Salts in Chemical Research

Dienyl amines are valuable building blocks in organic chemistry due to the presence of two key functional groups: the amine and the conjugated diene. The amine group can act as a nucleophile, a base, or a directing group, while the conjugated diene system is primed for a variety of pericyclic and addition reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The formation of their hydrochloride salts, such as (3E)-hexa-3,5-dien-1-amine hydrochloride, enhances their stability and allows for easier handling and purification, while the free amine can be readily liberated for subsequent reactions.

The electron-donating nature of the amino group increases the electron density of the diene system, making it more reactive towards electron-deficient species. orgchemboulder.com This electronic property is particularly significant in reactions like the Diels-Alder cycloaddition, where dienyl amines can act as highly reactive dienes. organic-chemistry.orgmasterorganicchemistry.com

Overview of the Structural Features and Unique Reactivity Potential of this compound

The structure of this compound combines a six-carbon chain with a conjugated diene system at the 3 and 5 positions and a primary amino group at the 1-position, which is protonated to form the hydrochloride salt. The "(3E)" designation indicates the stereochemistry at the C3-C4 double bond is trans.

Structural Details:

| Property | Value |

| Molecular Formula | C₆H₁₂ClN |

| IUPAC Name | (3E)-hexa-3,5-dien-1-aminium chloride |

| SMILES | C=C/C=C/CCN.Cl |

| InChI | InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h2-4H,1,5-7H2;1H/b4-3+; |

| Molecular Weight | 133.61 g/mol |

| Data sourced from PubChem CID 13658894 uni.lu |

The unique reactivity of this compound stems from the interplay between the amino group and the conjugated diene. The primary amine can be a site for N-alkylation, acylation, and other modifications. lumenlearning.comchemguide.co.uk The conjugated diene system is susceptible to a range of reactions, most notably:

Diels-Alder Reaction: As an electron-rich diene, it is expected to react readily with electron-deficient dienophiles to form cyclohexene (B86901) derivatives. organic-chemistry.orgmasterorganicchemistry.com This provides a powerful tool for the construction of complex cyclic systems.

Electrophilic Addition: The conjugated system can undergo both 1,2- and 1,4-addition reactions with electrophiles. pressbooks.publibretexts.org The regioselectivity of this addition would be influenced by the electronic effects of the distant amino group and the formation of stabilized carbocation intermediates.

Scope and Objectives for Advanced Research on this compound

While the general reactivity of dienyl amines is understood, specific and detailed research on this compound is limited. Advanced research on this compound could focus on several key areas:

Development of Efficient Synthetic Routes: While the synthesis can be inferred from general methods for producing primary amines from alcohols (e.g., from (3E)-hexa-3,5-dien-1-ol), the optimization of reaction conditions, yields, and purification methods for this specific compound warrants investigation. nih.govmdpi.comdntb.gov.ua Catalytic amination and hydroamination of dienes are also promising avenues for its synthesis. nih.gov

Comprehensive Spectroscopic Characterization: Detailed analysis using modern spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry is crucial for unambiguous identification and to provide a reference for future studies. The infrared spectrum of a primary amine typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comwpmucdn.com In the ¹H NMR spectrum, the protons on the carbon adjacent to the nitrogen typically appear in the 2.3-3.0 ppm range. libretexts.org

Exploration of Cycloaddition Reactions: A systematic study of its reactivity in Diels-Alder reactions with a variety of dienophiles would establish its utility in constructing diverse molecular scaffolds. This includes investigating the regio- and stereoselectivity of these reactions.

Investigation of Electrophilic Addition Reactions: Understanding the regiochemical outcome of electrophilic additions to this specific amino diene would provide valuable insights into the electronic control exerted by the amino group over the conjugated system.

Applications in Synthesis: The resulting cycloadducts and addition products could serve as versatile intermediates for the synthesis of novel nitrogen-containing heterocyclic compounds and other complex target molecules with potential applications in materials science and medicinal chemistry. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3E)-hexa-3,5-dien-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h2-4H,1,5-7H2;1H/b4-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIFYZXLANYEJQ-BJILWQEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3e Hexa 3,5 Dien 1 Amine Hydrochloride

Classical and Established Protocols for Dienyl Amine Construction

Traditional methods for the synthesis of primary amines often involve multi-step sequences starting from readily available precursors. These methods, while established, can sometimes be lengthy and may require harsh reaction conditions.

Multi-step Linear Syntheses

Multi-step linear syntheses are a common approach for the construction of molecules where each step builds upon the previous one in a sequential manner. For a target like (3E)-hexa-3,5-dien-1-amine, a plausible linear synthesis would commence from a corresponding alcohol or a related starting material.

A well-established method for the preparation of primary amines from alkyl halides is the Gabriel synthesis . wikipedia.orgnumberanalytics.comlibretexts.orgmasterorganicchemistry.com This method avoids the common problem of over-alkylation that can occur with direct alkylation of ammonia (B1221849). wikipedia.org The synthesis would typically proceed as follows:

Activation of the Alcohol: The synthesis would likely start from the corresponding alcohol, (3E)-hexa-3,5-dien-1-ol. This alcohol would first be converted into a good leaving group, such as a halide (e.g., bromide) or a sulfonate ester.

N-Alkylation of Phthalimide (B116566): The resulting alkyl halide is then reacted with a phthalimide salt, typically potassium phthalimide, in a nucleophilic substitution reaction to form N-((3E)-hexa-3,5-dien-1-yl)phthalimide. wikipedia.orgnumberanalytics.com

Hydrolysis: The final step involves the cleavage of the phthalimide group to release the primary amine. This is often achieved by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis. wikipedia.orglibretexts.orgthermofisher.com Acidic hydrolysis would yield the desired (3E)-hexa-3,5-dien-1-amine hydrochloride directly. libretexts.org

Alternatively, the Mitsunobu reaction provides a direct pathway to convert a primary alcohol to the corresponding phthalimide derivative in a single step, which can then be hydrolyzed. organic-chemistry.orgnih.gov This reaction involves treating the alcohol with phthalimide in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.orgwikipedia.org

Another classical linear approach is through reductive amination . researchgate.netresearchgate.netorganic-chemistry.orgmasterorganicchemistry.com This would involve the oxidation of (3E)-hexa-3,5-dien-1-ol to the corresponding aldehyde, (3E)-hexa-3,5-dienal. This aldehyde can then be reacted with ammonia to form an imine, which is subsequently reduced to the primary amine using a suitable reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. researchgate.netmasterorganicchemistry.com

| Reaction | Starting Material | Key Reagents | Intermediate | Final Product |

| Gabriel Synthesis | (3E)-hexa-3,5-dien-1-ol | 1. PBr₃ or similar 2. Potassium phthalimide 3. HCl (aq) | (3E)-hexa-3,5-dien-1-yl bromide, N-((3E)-hexa-3,5-dien-1-yl)phthalimide | This compound |

| Mitsunobu/Gabriel | (3E)-hexa-3,5-dien-1-ol | 1. Phthalimide, PPh₃, DEAD 2. HCl (aq) | N-((3E)-hexa-3,5-dien-1-yl)phthalimide | This compound |

| Reductive Amination | (3E)-hexa-3,5-dien-1-ol | 1. PCC or other oxidant 2. NH₃ 3. NaBH₄ or H₂/catalyst 4. HCl | (3E)-hexa-3,5-dienal, (3E)-hexa-3,5-dien-1-imine | This compound |

Convergent Synthetic Routes

Modern Catalytic Approaches for this compound and Analogues

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and atom economy compared to classical methods. For the synthesis of dienyl amines, transition metal-catalyzed reactions are particularly prominent.

Transition Metal-Catalyzed Hydroamination of Conjugated Dienes

Hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for amine synthesis. The hydroamination of conjugated dienes can lead to the formation of allylic or homoallylic amines, depending on the catalyst and reaction conditions.

Rhodium catalysts have been effectively used in the hydroamination of dienes. These reactions can be tuned to favor either Markovnikov or anti-Markovnikov addition, leading to different regioisomers. For instance, rhodium-catalyzed hydroamination of 1,3-dienes has been shown to produce homoallylic amines with anti-Markovnikov selectivity. acs.org The choice of ligand and a Brønsted acid co-catalyst is often crucial for achieving high selectivity. acs.org While many examples focus on asymmetric synthesis, the underlying principles can be applied to the synthesis of racemic amines. The intermolecular hydroamination of 1,3-dienes with aryl and alkyl amines has been achieved with high site selectivity using rhodium complexes with specific carbodicarbene-based pincer ligands, yielding allylic amines in high yields. nih.govorganic-chemistry.org

| Catalyst System | Diene Substrate | Amine | Selectivity | Yield | Reference |

| Rh(I)/Carbodicarbene | 1,3-Dienes | Aryl and Alkyl Amines | >98:2 site selectivity | up to 97% | nih.govorganic-chemistry.org |

| Rh/rac-BINAP/Mandelic Acid | 1,3-Dienes | Amines | anti-Markovnikov | - | acs.org |

| [Rh(cod)Cl]₂/DTBM-SEGPHOS | Allyl amines | Anilines | Regiodivergent | Good to excellent | nih.gov |

Palladium catalysis is a powerful tool for the formation of C-N bonds, and palladium-catalyzed allylic amination is a well-established method for the synthesis of allylic amines. rsc.org This reaction typically involves the reaction of an allylic substrate (such as an allylic alcohol or halide) with an amine in the presence of a palladium catalyst. Direct use of allylic alcohols in palladium-catalyzed allylic amination has been reported, offering a more atom-economical approach. rsc.org

The palladium-catalyzed cross-coupling of alkenyl bromides with primary amines can also lead to the formation of imines, which can then be reduced to the corresponding amines. nih.gov This extends the well-known Buchwald-Hartwig amination to vinyl halides. nih.govorganic-chemistry.org While this is a powerful method, its application to the synthesis of a dienyl amine like (3E)-hexa-3,5-dien-1-amine would depend on the availability of the corresponding dienyl bromide.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Features | Reference |

| Pd(0)/Ligand | Allylic Alcohols | Amines | Allylic Amines | Direct use of alcohols, mild conditions | rsc.org |

| [Pd₂(dba)₃]/BINAP | Alkenyl Bromides | Primary Amines | Imines (then Amines) | Extends Buchwald-Hartwig to vinyl halides | nih.gov |

Nickel/Brønsted Acid-Catalyzed Methods

The development of atom-economical and redox-neutral coupling reactions is a key goal in modern organic synthesis. Dual catalysis involving nickel and a Brønsted acid has emerged as a powerful strategy for the synthesis of dienols from simple 1,3-dienes and aldehydes, a process that can be adapted for the synthesis of dienyl amines. chinesechemsoc.org This approach avoids the use of pre-functionalized substrates and stoichiometric metallic reagents or reductants, which generate significant waste. chinesechemsoc.org

In a model reaction for dienol synthesis, a nickel catalyst, in conjunction with a Brønsted acid like 2-isopropoxyphenol, facilitates the coupling of a 1,3-diene with an aldehyde. chinesechemsoc.org The proposed mechanism involves the oxidative cyclization of nickel, the diene, and the aldehyde to form a nickelacycle. This intermediate is then protonated by the Brønsted acid, followed by β-hydride elimination to yield the dienol and a nickel-hydride species, which continues the catalytic cycle. chinesechemsoc.org The Brønsted acid is crucial for both reactivity and controlling the E/Z selectivity of the resulting double bond. chinesechemsoc.org

For the synthesis of this compound, a similar strategy could be envisioned where an appropriate nitrogen-containing aldehyde or an imine derivative is used as the coupling partner for 1,3-butadiene. The choice of the Brønsted acid and ligands on the nickel catalyst would be critical in directing the reaction towards the desired amine product and controlling the stereochemistry of the C3-C4 double bond.

Table 1: Key Parameters in Nickel/Brønsted Acid-Catalyzed Dienol Synthesis chinesechemsoc.org

| Parameter | Role | Example |

| Nickel Catalyst | Facilitates oxidative cyclization | Ni(cod)₂ |

| Ligand | Modulates reactivity and selectivity | P(o-tolyl)₃ |

| Brønsted Acid | Proton source, influences selectivity | 2-isopropoxyphenol |

| Substrates | Readily available starting materials | 1,3-Dienes, Aldehydes |

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of chiral amines. Enamine and dienamine catalysis, using primary or secondary amines like proline, are powerful strategies for the functionalization of carbonyl compounds. mdpi.com

For the synthesis of this compound, a potential organocatalytic approach could involve the functionalization of a suitable aldehyde or ketone precursor. For instance, a sequential reaction involving an organocatalyzed conjugate addition to an α,β-unsaturated aldehyde, followed by further transformations, could construct the required carbon skeleton.

A relevant strategy is the γ-alkylation of α,β-unsaturated aldehydes. Through dienamine activation with a primary amine catalyst, the γ-position of the unsaturated system becomes nucleophilic and can react with an appropriate electrophile. A cooperative Brønsted acid can assist in this process. mdpi.com While not a direct synthesis of the target molecule, this demonstrates the principle of using organocatalysis to achieve functionalization at a remote position, which is key for constructing the hexa-3,5-dienyl framework.

Biocatalytic Methods for Dienyl Amine Formation

Biocatalysis has become an increasingly important tool for the synthesis of chiral amines due to its high selectivity, mild reaction conditions, and environmental compatibility. nih.gov Enzymes such as amine dehydrogenases (AmDHs), imine reductases (IREDs), and reductive aminases (RedAms) are particularly relevant for the asymmetric synthesis of amines. nih.govresearchgate.net

A powerful biocatalytic strategy for producing chiral amines involves the reductive amination of a ketone or aldehyde precursor. researchgate.net For the synthesis of this compound, a hypothetical biocatalytic route could start from hexa-3,5-dien-1-al. An appropriate AmDH or IRED could then catalyze the direct reductive amination of this aldehyde using ammonia as the amine source.

Furthermore, enzyme cascades can be designed to synthesize complex molecules in a one-pot fashion. For example, a cascade combining an ene-reductase (ERed) and an IRED can convert α,β-unsaturated ketones into chiral amines with two stereocenters. researchgate.netnih.gov This highlights the potential for developing multi-enzyme systems to construct the (3E)-hexa-3,5-dien-1-amine skeleton from a simpler precursor, with high control over stereochemistry. The use of a formate (B1220265) dehydrogenase (FDH) for cofactor recycling can enhance the atom economy of such processes. researchgate.netnih.gov

Table 2: Relevant Enzymes for Biocatalytic Amine Synthesis nih.govresearchgate.net

| Enzyme Class | Reaction Catalyzed | Potential Application |

| Amine Dehydrogenase (AmDH) | Reductive amination of ketones/aldehydes | Direct synthesis from hexa-3,5-dien-1-al |

| Imine Reductase (IRED) | Asymmetric reduction of imines | Stereoselective synthesis from a pre-formed imine |

| Ene-Reductase (ERed) | Reduction of C=C double bonds | Saturation of specific double bonds in a precursor |

Stereoselective Synthesis of this compound

Achieving stereocontrol is a central challenge in the synthesis of molecules with multiple stereogenic elements. For this compound, the key is to control the geometry of the C3-C4 double bond.

Asymmetric Hydrogenation and Reduction Strategies

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral compounds. dicp.ac.cn While typically applied to the synthesis of chiral centers, modifications of this methodology can influence the stereochemistry of double bonds formed during a reaction sequence.

The asymmetric hydrogenation of imines is a direct route to chiral amines. acs.org For a precursor to (3E)-hexa-3,5-dien-1-amine, such as a hexa-3,5-dien-1-imine, a chiral catalyst could potentially influence the stereochemical outcome. However, direct control over a pre-existing double bond's geometry via hydrogenation is not the primary application. Instead, asymmetric hydrogenation is crucial when a chiral center is to be installed. For instance, if a substituent were present on the carbon backbone, creating a stereocenter, catalysts based on iridium, rhodium, or palladium with chiral ligands would be employed. dicp.ac.cnnih.gov

Chiral Auxiliary and Ligand-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. nih.gov The use of pseudoephenamine as a chiral auxiliary, for example, has proven effective in the asymmetric alkylation of amide enolates, leading to high diastereoselectivity. nih.gov

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a carboxylic acid derivative of the dienyl system could be coupled with a chiral amine like pseudoephenamine. Subsequent reactions, such as an alkylation or an elimination to form the diene system, would proceed under the stereodirecting influence of the auxiliary. After the key stereochemistry-defining step, the auxiliary would be cleaved to yield the desired enantiomerically enriched product.

Ligand-mediated approaches in transition metal catalysis are also central to controlling stereoselectivity. In the nickel/Brønsted acid-catalyzed method discussed earlier, the choice of phosphine ligand on the nickel center can significantly influence the E/Z ratio of the dienol product. chinesechemsoc.org Similarly, for the synthesis of the dienyl amine, a carefully selected chiral ligand could not only control the geometry of the double bond but also potentially induce enantioselectivity if a chiral center were to be formed.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.com These principles are highly relevant to the synthesis of this compound.

Prevention and Atom Economy : The nickel/Brønsted acid-catalyzed synthesis is a prime example of applying these principles, as it is a redox-neutral and atom-economical reaction that avoids stoichiometric byproducts. chinesechemsoc.org Similarly, biocatalytic methods often exhibit high atom economy. nih.govacs.org

Less Hazardous Chemical Syntheses : Utilizing biocatalysis and organocatalysis avoids the use of often toxic and hazardous heavy metals. nih.govresearchgate.net

Catalysis : The use of catalytic amounts of reagents, as seen in all the advanced methods discussed, is superior to stoichiometric reagents. youtube.com Catalysts lower the energy requirements and increase reaction efficiency. acs.org

Reduce Derivatives : Biocatalytic methods can often proceed without the need for protecting groups, which simplifies synthetic routes and reduces waste. acs.org

Safer Solvents and Auxiliaries : A key aspect of green chemistry is the use of environmentally benign solvents. rroij.com Research into replacing hazardous solvents with safer alternatives is ongoing. Biocatalytic reactions are often performed in water, an ideal green solvent.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Table 3: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Dienyl Amine Synthesis |

| Atom Economy acs.org | Nickel/Brønsted acid dual catalysis, biocatalytic reductive amination. chinesechemsoc.orgresearchgate.net |

| Catalysis youtube.com | Use of nickel, organocatalysts, or enzymes to minimize waste. |

| Reduce Derivatives acs.org | Direct functionalization and biocatalysis can avoid protecting groups. |

| Safer Solvents sigmaaldrich.com | Biocatalysis in aqueous media. |

Solvent-Free Reactions and Aqueous Media Applications

The use of organic solvents in chemical synthesis contributes significantly to industrial waste and environmental pollution. Consequently, a major goal of green chemistry is to replace hazardous solvents with environmentally benign alternatives or to eliminate their use altogether. youtube.com

Solvent-Free Reactions

Solvent-free reactions, often conducted through mechanochemistry (grinding or milling) or by heating neat reactant mixtures, offer substantial environmental benefits. nih.gov These methods can lead to higher reaction rates, and in some cases, different product selectivities compared to solution-phase reactions. nih.gov For the synthesis of amines, solvent-free reductive amination has proven effective. This typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent without a solvent. researchgate.net For instance, the reductive amination of aldehydes and ketones can be achieved using sodium borohydride activated by an acid under solvent-free conditions. organic-chemistry.org

A plausible solvent-free approach to synthesizing the precursor for (3E)-hexa-3,5-dien-1-amine could involve the reductive amination of (2E,4E)-hexa-2,4-dienal with a suitable ammonia source. The reactants could be ground together with a solid reducing agent.

Illustrative Examples of Solvent-Free Amine Synthesis

| Aldehyde/Ketone | Amine | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

| Aromatic Aldehydes | Aromatic Amines | CeCl₃·7H₂O, NaBH₄ | Grinding, Room Temp | N-Aryl Amines | Good | tandfonline.comtandfonline.com |

| Aldehydes/Ketones | Various Amines | Boric Acid, NaBH₄ | Solvent-Free | Secondary/Tertiary Amines | N/A | organic-chemistry.org |

| Aldehydes | Solidified Amine | NaBH₄ | Methanol, Room Temp | Secondary Amines | High | rsc.org |

This table presents examples of solvent-free amination reactions for illustrative purposes; specific conditions for this compound would require experimental optimization.

Aqueous Media Applications

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While some reactions, like imine formation, can be challenging in water due to competing hydrolysis, various catalytic systems have been developed to facilitate amination reactions in aqueous media. Reductive amination has been successfully performed in water using reagents like zinc powder in an alkaline solution, which serves as a green alternative to metal hydrides in organic solvents. nih.govnih.gov Furthermore, catalytic systems using palladium on carbon (Pd/C) within nanomicelles in water have shown high yields for the synthesis of secondary and tertiary amines. organic-chemistry.org The use of aqueous ammonia is also a cost-effective and safe nitrogen source for the synthesis of primary amides, which can be further reduced to amines. rsc.org

For the synthesis of (3E)-hexa-3,5-dien-1-amine, a potential aqueous route could involve the reductive amination of (2E,4E)-hexa-2,4-dienal in an aqueous ammonia solution with a suitable water-tolerant catalyst. acs.org

Atom Economy and Efficiency Considerations in Dienyl Amine Synthesis

A key principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.comdocbrown.info A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. rsc.org

Calculating Atom Economy

The formula for atom economy is:

Reactions with 100% atom economy are typically addition or rearrangement reactions where all reactant atoms are found in the single product. jocpr.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

For the synthesis of dienyl amines, different synthetic routes will have varying atom economies. For example, a synthesis involving a substitution reaction, such as the Gabriel synthesis, often has a low atom economy due to the formation of stoichiometric byproducts like phthalic acid derivatives. primescholars.com In contrast, a direct addition reaction like reductive amination can be highly atom-economical.

Hypothetical Atom Economy for the Synthesis of (3E)-hexa-3,5-dien-1-amine

Let's consider a hypothetical synthesis of the free base, (3E)-hexa-3,5-dien-1-amine, via reductive amination of (2E,4E)-hexa-2,4-dienal.

Reaction: C₆H₈O + NH₃ + H₂ → C₆H₁₁N + H₂O

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| (2E,4E)-Hexa-2,4-dienal | C₆H₈O | 96.13 | Reactant |

| Ammonia | NH₃ | 17.03 | Reactant |

| Hydrogen | H₂ | 2.02 | Reactant |

| (3E)-hexa-3,5-dien-1-amine | C₆H₁₁N | 97.16 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

Calculation:

Molecular Weight of Desired Product: 97.16 g/mol

Sum of Molecular Weights of Reactants: 96.13 + 17.03 + 2.02 = 115.18 g/mol

Chemical Reactivity and Mechanistic Investigations of 3e Hexa 3,5 Dien 1 Amine Hydrochloride

General Reactivity Profiles of Dienyl Amine Hydrochlorides

Dienyl amine hydrochlorides possess a unique reactivity profile stemming from the interplay between the conjugated π-system and the protonated amine. The amine hydrochloride group is an ammonium (B1175870) salt, rendering the nitrogen lone pair non-nucleophilic due to protonation. For the amine to engage in nucleophilic reactions, it must first be deprotonated by a base.

Conversely, the conjugated diene moiety, specifically a hexa-3,5-diene system, is an electron-rich π-system. This part of the molecule is primed for participation in pericyclic reactions and can undergo electrophilic addition. The reactivity of the diene can be electronically modulated by the state of the amine group. In its free base form, the amine acts as a weak electron-donating group through inductive effects, potentially influencing the regioselectivity of reactions involving the diene. In the protonated hydrochloride form, the -NH3+ group acts as an electron-withdrawing group, which can decrease the nucleophilicity of the diene.

Pericyclic Reactions Involving the Dienyl Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated diene of (3E)-hexa-3,5-dien-1-amine is structurally suited for several types of pericyclic reactions. pearson.com

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgmasterorganicchemistry.com In this reaction, the hexa-3,5-dien-1-amine acts as the four-π-electron component (the diene). For the reaction to proceed, the diene must adopt an s-cis conformation. wikipedia.org

In a Normal Demand Diels-Alder reaction , the diene is electron-rich and reacts with an electron-poor alkene known as the dienophile. masterorganicchemistry.com The free amine form of (3E)-hexa-3,5-dien-1-amine, being a relatively electron-rich diene, is expected to react readily with dienophiles bearing electron-withdrawing groups (EWGs).

Conversely, an Inverse Electron Demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.org The hydrochloride form of the amine, with its electron-withdrawing ammonium group, deactivates the diene system. This could potentially shift the reactivity towards an inverse-demand pathway, favoring reactions with electron-rich dienophiles.

A variation known as the aza-Diels-Alder reaction involves a nitrogen atom in either the diene or dienophile. wikipedia.org While the nitrogen in (3E)-hexa-3,5-dien-1-amine is not part of the conjugated system, derivatives where the amine is converted to an imine could participate as an aza-diene. youtube.com

Table 1: Examples of Potential Diels-Alder Reactions

| Diene Form | Dienophile Example | Dienophile Type | Reaction Type | Expected Adduct |

| (3E)-hexa-3,5-dien-1-amine (free base) | Maleic anhydride | Electron-poor | Normal Demand | A substituted cyclohexene (B86901) carboxylic anhydride |

| (3E)-hexa-3,5-dien-1-amine (free base) | Methyl acrylate | Electron-poor | Normal Demand | A substituted cyclohexene carboxylate |

| (3E)-hexa-3,5-dien-1-amine hydrochloride | Ethyl vinyl ether | Electron-rich | Inverse Demand (less common) | A substituted cyclohexene ether |

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a ring from a conjugated π-system, creating a new sigma bond. libretexts.org The outcome of these reactions is highly stereospecific and is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). libretexts.orgyoutube.com

The 1,3-diene system in (3E)-hexa-3,5-dien-1-amine contains four π-electrons. It can therefore undergo a 4π-electron electrocyclic ring closure to form a substituted cyclobutene.

Thermal Conditions : Under heating, the reaction proceeds through a conrotatory motion of the terminal p-orbitals. masterorganicchemistry.com

Photochemical Conditions : Under UV irradiation, the reaction proceeds through a disrotatory motion. youtube.commasterorganicchemistry.com

While less direct, a 6π-electron electrocyclization could be envisaged. This would involve the nitrogen's lone pair participating in the conjugated system, forming a transient aza-hexatriene species. Such a system could undergo a thermally allowed disrotatory ring closure to yield a dihydropyridine (B1217469) derivative. This type of reaction is known for 1,3,5-hexatrienes and can be promoted by specific substitution patterns. researchgate.net

Nucleophilic and Electrophilic Transformations of the Amine Functionality

The primary amine of this compound is the site of characteristic nucleophilic reactions, provided it is converted to its free base form.

Primary amines react with aldehydes and ketones in a nucleophilic addition reaction to form imines, also known as Schiff bases. libretexts.orgpearson.com The reaction is typically acid-catalyzed and is reversible. unizin.org The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Subsequent dehydration, promoted by acid, leads to the formation of the C=N double bond of the imine. unizin.orglibretexts.org Given that the starting material is a hydrochloride salt, the equilibrium may need to be driven by the addition of a base or by removal of the water byproduct.

Table 2: Examples of Imine Formation Reactions

| Carbonyl Compound | Product Type | General Product Structure |

| Acetone (a ketone) | Ketimine | N-(1,1-dimethylpropylidene)-(3E)-hexa-3,5-dien-1-amine |

| Benzaldehyde (an aldehyde) | Aldimine | N-(phenylmethylidene)-(3E)-hexa-3,5-dien-1-amine |

| Cyclohexanone (a ketone) | Ketimine | N-(cyclohexylidene)-(3E)-hexa-3,5-dien-1-amine |

Primary amines can be alkylated by reacting with alkyl halides via nucleophilic substitution. fishersci.co.uk This reaction, however, can be challenging to control. The initial alkylation produces a secondary amine, which is often more nucleophilic than the starting primary amine. libretexts.org This can lead to further alkylation, resulting in the formation of a tertiary amine and ultimately a quaternary ammonium salt. libretexts.org This often yields a complex mixture of products. libretexts.orgyoutube.com

To achieve selective mono-alkylation of the primary amine hydrochloride, a specific strategy may be employed, such as the careful addition of a base. This can deprotonate the primary amine hydrochloride to make it reactive, while the resulting secondary amine product remains protonated and less likely to react further. researchgate.net The choice of solvent and temperature are also critical factors in controlling the selectivity of the reaction. researchgate.net

Table 3: Examples of Alkylation Reactions

| Alkylating Agent | Expected Major Product (Mono-alkylation) | Potential Byproducts (Over-alkylation) |

| Methyl Iodide | N-methyl-(3E)-hexa-3,5-dien-1-amine | N,N-dimethyl-(3E)-hexa-3,5-dien-1-amine, Quaternary ammonium salt |

| Ethyl Bromide | N-ethyl-(3E)-hexa-3,5-dien-1-amine | N,N-diethyl-(3E)-hexa-3,5-dien-1-amine, Quaternary ammonium salt |

| Benzyl Chloride | N-benzyl-(3E)-hexa-3,5-dien-1-amine | N,N-dibenzyl-(3E)-hexa-3,5-dien-1-amine, Quaternary ammonium salt |

Hydrogenation and Reduction Chemistry

The conjugated diene and primary amine functionalities in this compound offer multiple sites for hydrogenation and reduction reactions. The outcomes of these reactions are highly dependent on the choice of reagents and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation of dienes can proceed via 1,2- or 1,4-addition, and the selectivity is influenced by the catalyst, solvent, and substrate structure. For conjugated dienes, 1,4-addition is often a significant pathway, leading to the saturation of the internal double bond and the formation of an isolated double bond. In the case of this compound, catalytic hydrogenation could potentially yield a variety of products, including hex-4-en-1-amine, hex-3-en-1-amine, or fully saturated hexan-1-amine, depending on the extent of hydrogen uptake.

Reduction with Diimide:

Diimide (N₂H₂), typically generated in situ from hydrazine (B178648) hydrate (B1144303) or potassium azodicarboxylate, is a chemoselective reducing agent for non-polar carbon-carbon double bonds. wikipedia.orgyoutube.com It is known to favor the reduction of less sterically hindered and unpolarized double bonds via a concerted, syn-addition of hydrogen. youtube.com For this compound, diimide would be expected to selectively reduce the diene system without affecting the primary amine functionality. The reaction likely proceeds with the reduction of the terminal, less substituted double bond first, potentially leading to (3E)-hex-3-en-1-amine as an intermediate, which could then be further reduced to hexan-1-amine upon prolonged reaction times or with excess diimide. The hydrochloride salt form of the amine is not expected to interfere with the diimide reduction.

Table 1: Potential Products of Hydrogenation and Reduction of (3E)-hexa-3,5-dien-1-amine

| Starting Material | Reagent/Catalyst | Potential Product(s) | Remarks |

| (3E)-hexa-3,5-dien-1-amine | H₂, Pd/C | Hexan-1-amine | Complete saturation of the diene. |

| (3E)-hexa-3,5-dien-1-amine | H₂, Lindlar's Catalyst | (3E,5Z)-hexa-3,5-dien-1-amine | Partial and stereoselective hydrogenation is possible but challenging. |

| (3E)-hexa-3,5-dien-1-amine | Diimide (HN=NH) | (3E)-hex-3-en-1-amine, Hexan-1-amine | Stepwise reduction of the diene system is expected. |

Derivatization Reactions of the Amine Functionality

The primary amine group in this compound is a versatile functional handle for various derivatization reactions, most notably acylation.

N-Acylation:

Primary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form amides. libretexts.orgyoutube.com This reaction proceeds via a nucleophilic addition-elimination mechanism. youtube.com The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of a stable N-substituted amide.

For the reaction to proceed, the free amine is required. Therefore, when starting with the hydrochloride salt, a base must be added to neutralize the hydrochloric acid and liberate the free (3E)-hexa-3,5-dien-1-amine. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine, or an aqueous base under Schotten-Baumann conditions. youtube.com The reaction of (3E)-hexa-3,5-dien-1-amine with an acyl chloride, such as ethanoyl chloride, would yield the corresponding N-((3E)-hexa-3,5-dien-1-yl)acetamide. The diene functionality is generally stable under these conditions.

Table 2: Representative N-Acylation Reaction

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Ethanoyl chloride | Triethylamine | N-((3E)-hexa-3,5-dien-1-yl)acetamide |

| This compound | Benzoyl chloride | Pyridine | N-((3E)-hexa-3,5-dien-1-yl)benzamide |

Mechanistic Elucidation of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications. This section explores the potential application of kinetic isotope effects and the role of the hydrochloride salt in its reaction mechanisms.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step. wikipedia.orglibretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is cleaved during the rate-limiting step. core.ac.uk

In the context of the hydrogenation of (3E)-hexa-3,5-dien-1-amine, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond formation is part of the rate-determining step. Conversely, an inverse KIE (kH/kD < 1) might be observed in certain catalytic hydrogenation reactions, as has been documented for the hydrogenation of norbornadiene with an iridium catalyst. iaea.org

Spectroscopic techniques such as NMR and IR would be invaluable for interrogating reaction intermediates. For instance, in the catalytic hydrogenation, the formation of η³-allyl or other organometallic intermediates could potentially be observed by in situ NMR spectroscopy under carefully controlled conditions. Similarly, the progress of derivatization reactions could be monitored by observing the disappearance of the primary amine signals and the appearance of amide signals in the respective spectra.

The hydrochloride salt form of the amine plays a significant role in its reactivity. The protonated ammonium group renders the amine non-nucleophilic, thereby protecting it from undesired side reactions in certain cases. As discussed in the context of N-acylation, the free amine must be generated by the addition of a base for it to act as a nucleophile. libretexts.orgyoutube.com

Ammonium chloride itself can also act as a mild acid catalyst or be used in quenching reactions. commonorganicchemistry.com In reductions with metal hydrides, for example, ammonium chloride is often used during the workup to neutralize the reaction mixture and decompose metal-alkoxide complexes. commonorganicchemistry.com In the context of reactions involving this compound, the presence of the chloride counter-ion and the ammonium group could influence the coordination to a metal catalyst, potentially affecting the stereochemistry and regioselectivity of reactions like catalytic hydrogenation. Furthermore, ammonium salts are known to be effective in promoting certain organic transformations. britannica.com

Advanced Analytical and Spectroscopic Characterization of 3e Hexa 3,5 Dien 1 Amine Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution, configuration, and conformation of organic molecules. For (3E)-hexa-3,5-dien-1-amine hydrochloride, both ¹H and ¹³C NMR would provide initial structural verification, while advanced 2D NMR techniques and the use of chiral derivatizing agents are crucial for detailed stereochemical analysis. researchgate.net

The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons of the conjugated diene system, with their chemical shifts and coupling constants providing information about the (E)-configuration of the double bond. The protons adjacent to the aminium group (–CH₂–NH₃⁺) would appear as a downfield multiplet due to the electron-withdrawing effect of the positively charged nitrogen.

For the configurational analysis of chiral derivatives, NMR methods often involve the use of a chiral derivatizing agent (CDA). nih.govresearchgate.net Reacting the chiral amine with a CDA, such as Mosher's acid or a lactate-derived aldehyde, creates a pair of diastereomers. ucl.ac.uk These diastereomers exhibit distinct NMR signals, particularly for protons near the newly formed stereocenter. The integration of these separate signals allows for the precise determination of the enantiomeric ratio. researchgate.net

Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are vital for conformational analysis. mdpi.com These experiments can detect through-space interactions between protons, providing data on their spatial proximity. This information is critical for elucidating the preferred conformations around the single bonds in the hexadiene chain and for confirming the relative stereochemistry in more complex derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Cation of this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~3.0 (t) | - |

| H-2 | ~1.8 (p) | - |

| H-3 | ~2.4 (q) | - |

| H-4 | ~5.7 (dt) | - |

| H-5 | ~6.3 (dd) | - |

| H-6 | ~5.1-5.3 (m) | - |

| C-1 | - | ~38 |

| C-2 | - | ~29 |

| C-3 | - | ~33 |

| C-4 | - | ~130 |

| C-5 | - | ~135 |

| C-6 | - | ~118 |

Note: Values are estimates and can vary based on solvent and concentration.

Mass Spectrometry for Precise Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be employed. In positive-ion mode, ESI-MS would detect the intact cation [M+H]⁺, corresponding to the protonated amine. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₁₂N⁺ for the cation). elsevierpure.comnih.gov

Tandem mass spectrometry (MS/MS) is used to gain further structural information. nih.gov The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern provides a roadmap of the molecule's connectivity. For the (3E)-hexa-3,5-dien-1-amine cation, characteristic fragmentation pathways would include the loss of small neutral molecules and cleavage at various points along the carbon chain. Analysis of these fragments helps confirm the structure of the diene and the position of the amine group.

Table 2: Predicted ESI-MS Data for (3E)-hexa-3,5-dien-1-amine

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₂N⁺ | 98.0964 |

| [M+Na]⁺ | C₆H₁₁NNa⁺ | 120.0784 |

Data derived from the free amine base. The hydrochloride salt would primarily show the [M+H]⁺ ion. Source: uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint." nih.gov For this compound, the IR spectrum is expected to be dominated by features characteristic of an amine salt. spectroscopyonline.com

A very broad and strong absorption band is typically observed in the 2700–3000 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium (B1175870) group (NH₃⁺). spectroscopyonline.com This broadness is due to extensive hydrogen bonding in the solid state. Other key vibrations include:

C=C Stretching: The conjugated double bonds will give rise to one or more sharp bands around 1600–1650 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations for the vinyl hydrogens typically appear in the 900–1000 cm⁻¹ region.

N-H Bending: The bending vibrations of the NH₃⁺ group appear as a medium to strong band around 1500–1600 cm⁻¹.

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds. Therefore, it is an excellent technique for observing the C=C stretching vibrations of the conjugated diene system, which would likely appear as a strong, sharp peak. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | R-NH₃⁺ | 2700-3000 | Strong, Broad |

| C-H Stretch (sp²) | =C-H | 3010-3100 | Medium |

| C-H Stretch (sp³) | -C-H | 2850-2960 | Medium |

| C=C Stretch | Conjugated Diene | 1600-1650 | Medium-Strong |

| N-H Bend | R-NH₃⁺ | 1500-1600 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

The resulting crystal structure would confirm the (E)-configuration of the internal double bond and reveal the exact conformation of the carbon chain. Crucially, it would also detail the intermolecular interactions that define the crystal lattice. For an amine hydrochloride, this includes strong hydrogen bonds between the ammonium (–NH₃⁺) donor groups and the chloride (Cl⁻) acceptor ions. researchgate.net These interactions create a network that governs the packing of the molecules in the crystal. Analysis of the crystal structure can provide insights into the physical properties of the solid, such as its melting point and solubility. While no specific crystal structure for this compound is publicly available, the technique remains the gold standard for solid-state structural elucidation. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Since the carbon at position 3 (C3) in a related compound like hexa-1,5-dien-3-ol is a stereocenter, derivatives of (3E)-hexa-3,5-dien-1-amine could also be chiral. nih.gov Assessing the enantiomeric purity of such chiral amines is critical in many applications. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. mdpi.comsigmaaldrich.com

The principle involves passing a solution of the amine through a column packed with a chiral material. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for separating amine enantiomers. abo.fi The two enantiomers interact differently with the chiral surface of the stationary phase, causing them to travel through the column at different rates. As a result, they elute as two separate, baseline-resolved peaks.

The area under each peak is proportional to the concentration of that enantiomer. By comparing the peak areas, the enantiomeric excess (ee) can be accurately calculated. This method is highly sensitive and can be used to determine enantiomeric purity with great precision. ucl.ac.uk

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Mosher's acid |

Computational and Theoretical Investigations of 3e Hexa 3,5 Dien 1 Amine Hydrochloride

Electronic Structure and Bonding Analysis

The electronic structure of (3E)-hexa-3,5-dien-1-amine hydrochloride is fundamentally defined by the interplay between its conjugated π-system and the protonated primary amine group. The dienamine core, consisting of two conjugated double bonds (C3=C4 and C5=C6), creates a delocalized system of π-electrons across these four carbon atoms. In the free amine form, the nitrogen's lone pair of electrons would extend this conjugation, acting as an electron-donating group and increasing the energy of the Highest Occupied Molecular Orbital (HOMO).

However, in the hydrochloride salt, the amine group is protonated to form an ammonium (B1175870) cation (-NH₃⁺). This transformation profoundly alters the electronic landscape. The -NH₃⁺ group is strongly electron-withdrawing, which lowers the energy of the molecular orbitals, including the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies on similar systems suggest that the nature of the electrophiles and nucleophiles involved in reactions is determined by the HOMO and LUMO coefficients. rsc.org For this compound, the LUMO would likely be centered over the conjugated diene system, making it susceptible to nucleophilic attack. The analysis of the electron density distribution and molecular electrostatic potential (MEP) would reveal the electron-deficient (blue) regions around the ammonium group and the conjugated system, and any relatively electron-rich (red) regions.

Conformational Landscape and Dynamics

The conformational flexibility of this compound is governed by several factors, including rotation around single bonds and the fixed configuration of the double bond.

E/Z Isomerism: The designation "(3E)" specifies the stereochemistry of the C3=C4 double bond as trans (entgegen). Computational studies on dienamines often investigate the relative stabilities of E and Z isomers and the energy barriers for their interconversion. acs.org While theoretical calculations often predict the E-dienamine to be thermodynamically more stable, kinetic factors can favor the formation of the Z-dienamine. acs.org For this molecule, the (3E) configuration is defined, but understanding the Z-isomer's properties would be crucial for studying potential isomerization pathways.

Rotational Isomers (Rotamers): Significant conformational freedom exists due to rotation around the C1-C2, C2-C3, and C4-C5 single bonds. Computational methods like Density Functional Theory (DFT) can be used to map the potential energy surface by systematically rotating these bonds. This analysis would identify the most stable (lowest energy) conformers and the transition states connecting them. The presence of the bulky and charged -NH₃⁺ group would introduce specific steric and electrostatic interactions that influence the preferred conformations. Studies on similar systems show that even subtle conformational changes, like the tilting of a group, can facilitate interconversion between different structural types. acs.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling the reactivity of this compound. Dienamines are versatile intermediates in organic synthesis, capable of various transformations. rsc.orgnih.gov

Reaction Mechanisms: Theoretical modeling can elucidate reaction mechanisms step-by-step. For instance, in a potential cycloaddition reaction, computational analysis could map the entire reaction path from reactants, through the transition state, to the final products. rsc.orgnih.gov This involves using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a calculated transition state connects the intended reactants and products. youtube.com

Transition State (TS) Characterization: Identifying the structure and energy of transition states is a primary goal of reaction modeling. For dienamine reactions, computational studies have proposed stereochemical models based on different approaches of the reacting species (e.g., endo vs. exo). rsc.org The energy of the transition state determines the activation barrier and, consequently, the reaction rate. For this compound, modeling would likely focus on reactions where the conjugated system acts as a nucleophile (in its free amine form) or as an electrophile (in its protonated form). The protonated amine group could also act as a Brønsted acid, potentially participating in or catalyzing reactions. rsc.org

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structural confirmation and analysis.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's computed equilibrium geometry. Comparing predicted shifts to experimental data can help confirm the structure and assign signals. In situ NMR spectroscopy, combined with theoretical calculations, has been used to identify elusive reaction intermediates in dienamine catalysis. acs.orgnih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated computationally. This generates a theoretical IR spectrum. Specific peaks can be assigned to the vibrational modes of functional groups, such as N-H stretches of the ammonium group, C=C stretches of the diene, and various C-H bending and stretching modes.

UV-Vis Spectroscopy: The electronic transitions of conjugated systems fall within the UV-Visible range. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λ_max) corresponding to electronic excitations, primarily the π → π* transitions of the conjugated diene system. The protonation of the amine group would be expected to cause a hypsochromic shift (to shorter wavelength) compared to the free amine, due to the stabilization of the ground state.

Table 1: Overview of Computationally Predicted Spectroscopic Data

| Spectroscopic Method | Predicted Parameter | Relevant Structural Feature |

|---|---|---|

| NMR | Chemical Shifts (δ) | Unique hydrogen and carbon environments |

| Coupling Constants (J) | Connectivity and dihedral angles of atoms | |

| IR | Vibrational Frequencies (cm⁻¹) | N-H, C=C, C-C, C-H functional group vibrations |

| UV-Vis | Absorption Wavelength (λ_max) | π → π* transitions of the conjugated system |

Quantitative Structure-Property Relationship (QSPR) Studies relevant to Chemical Reactivity

QSPR studies establish a mathematical correlation between a molecule's structural or computed properties (descriptors) and its observed properties, such as chemical reactivity. For this compound, a QSPR model could predict its reactivity in various chemical environments.

The reactivity of amines in processes like nucleophilic addition or oxidative coupling is a key area of study. nih.govresearchgate.net A QSPR model for this compound would rely on a set of calculated molecular descriptors.

Key Molecular Descriptors for Amine Reactivity:

Electronic Descriptors: These quantify the electronic nature of the molecule. Examples include the energy of the HOMO and LUMO, the HOMO-LUMO gap, partial atomic charges, and dipole moment. nih.gov For amines, properties like ionization potential and one-electron oxidation potentials are particularly relevant for predicting their behavior in redox reactions. nih.gov

Topological/Steric Descriptors: These describe the molecule's size, shape, and branching. The presence of a linear hexadienyl chain and the ammonium group would be encoded in these descriptors. Steric hindrance is known to affect the degradation rates of amines. nih.gov

Thermodynamic Descriptors: The dissociation constant (pKa) is a critical descriptor for amines, as it governs the equilibrium between the protonated (hydrochloride) and free amine forms. nih.gov The protonated form, this compound, would have vastly different reactivity compared to its conjugate base.

A QSPR model would be built using a dataset of related amines with known reactivity data, correlating these descriptors to reaction rates or yields through statistical methods like multiple linear regression or machine learning. nih.gov Such a model could then be used to predict the reactivity of this compound.

Table 2: Relevant Molecular Descriptors for QSPR in Amine Reactivity

| Descriptor Type | Example Descriptor | Relevance to Reactivity | Reference |

|---|---|---|---|

| Electronic | HOMO Energy (E(HOMO)) | Relates to susceptibility to oxidation | nih.gov |

| Dipole Moment | Influences intermolecular interactions | nih.gov | |

| Thermodynamic | Dissociation Constant (pKa) | Determines the degree of protonation and nucleophilicity | nih.govnih.gov |

| Topological | Molecular Connectivity Indices | Describes the branching and size of the molecule | nih.gov |

Applications of 3e Hexa 3,5 Dien 1 Amine Hydrochloride As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules and Natural Products

The strategic placement of a primary amine and a diene within the same molecule makes (3E)-hexa-3,5-dien-1-amine hydrochloride a potentially valuable precursor in the construction of complex molecular architectures, including those found in natural products. Primary amine hydrochlorides are frequently employed in multicomponent reactions, which are highly efficient processes that form multiple chemical bonds in a single operation. These reactions are instrumental in building molecular complexity rapidly from simple starting materials.

While specific, documented total syntheses of natural products explicitly employing this compound are not extensively reported in readily available literature, the utility of similar primary amine building blocks is well-established. For instance, in the synthesis of indole alkaloids, primary amine hydrochlorides can participate in one-pot reactions with indoles and formaldehyde to generate complex tetrahydrocarboline scaffolds. This modular approach allows for the incorporation of diverse functionalities into the final alkaloid structure. Given its structure, this compound could theoretically be utilized in similar transformations, introducing a hexadienyl moiety into the target molecule.

The diene functionality also opens avenues for its incorporation into complex structures through cycloaddition reactions, a cornerstone of modern organic synthesis for the formation of cyclic systems.

Role in the Construction of Heterocyclic Systems

The presence of both a nucleophilic amine and a conjugated diene system in this compound provides a powerful combination for the synthesis of nitrogen-containing heterocyclic compounds. Heterocycles are core structures in a vast array of pharmaceuticals, agrochemicals, and functional materials.

One of the most significant potential applications of this compound is in aza-Diels-Alder reactions. In these reactions, a nitrogen-containing compound acts as either the diene or the dienophile to form a six-membered nitrogen-containing ring. As a 1-amino-substituted 1,3-diene, this compound is an electron-rich diene, making it a suitable partner for electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions. This reactivity could be harnessed to construct various substituted piperidine and other nitrogen-containing heterocyclic frameworks.

The general transformation in an aza-Diels-Alder reaction involving a 1-amino-1,3-diene is depicted below:

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product (Heterocycle) |

| 1-Amino-1,3-diene | Alkene or Alkyne | Substituted Tetrahydropyridine or Dihydropyridine (B1217469) |

While specific examples detailing the use of this compound in this capacity are not prevalent in the literature, the reactivity of analogous 1-amino-1,3-dienes is well-documented, suggesting a high potential for this compound in the synthesis of novel heterocyclic systems.

Application in Material Science (e.g., polymer precursors, functional materials)

The bifunctional nature of this compound also suggests its potential utility in the field of material science. The primary amine can serve as a reactive site for polymerization or for grafting onto existing polymer backbones, while the diene functionality can participate in polymerization reactions or be used for post-polymerization modifications.

Amine-functionalized diene monomers are of significant interest for the synthesis of specialty polymers. The incorporation of amine groups can enhance properties such as adhesion, dyeability, and metal-ion chelation. These polymers can find applications as coatings, adhesives, and additives to modify the properties of commercial rubbers.

Theoretically, (3E)-hexa-3,5-dien-1-amine could be used as a comonomer in free-radical or other polymerization methods with monomers like styrene and butadiene to create functional elastomers. The resulting polymers would possess pendant amino groups along the chain, which could be further functionalized, for example, by quaternization to yield water-soluble polyelectrolytes.

| Potential Polymerization Role | Resulting Material | Potential Application |

| Comonomer | Amine-functionalized polymer | Adhesives, Coatings, Rubber modification |

| Polymer Precursor | Polyamide (via reaction with dicarboxylic acids) | Specialty plastics |

Further research is needed to explore the practical applications of this compound in the synthesis of novel polymers and functional materials.

Use in the Development of Novel Organic Synthesis Methodologies

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methodologies. Its reactivity could be exploited to design novel cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity.

For example, a methodology could be envisioned where the amine functionality directs a metal-catalyzed reaction, which is then followed by an intramolecular cycloaddition involving the diene. Such a sequence would allow for the rapid construction of complex, polycyclic nitrogen-containing molecules from a relatively simple starting material.

While there are currently no widely reported synthetic methodologies that are explicitly based on the unique reactivity of this compound, its potential as a tool for synthetic innovation remains an open area for exploration by organic chemists. The development of new reactions and strategies often relies on the availability of versatile and uniquely functionalized building blocks like this compound.

Synthesis and Characterization of Analogs and Derivatives of 3e Hexa 3,5 Dien 1 Amine Hydrochloride

Structural Modifications of the Dienyl Moiety (e.g., changes in unsaturation, chain length, branching)

The dienyl moiety of (3E)-hexa-3,5-dien-1-amine is a key determinant of its reactivity and three-dimensional structure. Researchers have explored various modifications to this part of the molecule to understand and modulate its properties.

Changes in Unsaturation: The degree of unsaturation within the hexadienyl chain can be altered through selective hydrogenation or the introduction of additional double or triple bonds. For instance, partial reduction of the conjugated diene can yield mono-unsaturated amines, potentially leading to altered reactivity in cycloaddition reactions. Conversely, the synthesis of analogs with extended conjugation, such as trienes or tetraenes, can be pursued to investigate the impact on electronic properties and spectroscopic characteristics. Theoretical studies on the electrocyclization of (Z)-hexa-1,3,5-triene and its heterosubstituted analogues provide insights into the reactivity of such conjugated systems nih.gov.

Changes in Chain Length: The synthesis of analogs with shorter or longer carbon chains provides a means to study the influence of chain length on the molecule's flexibility and interaction with biological targets. Homologation or degradation strategies can be employed to either extend or shorten the alkyl chain separating the diene and the amine group.

Branching: The introduction of alkyl or other functional groups as branches on the dienyl backbone can significantly impact the steric and electronic environment of the molecule. The synthesis of α-branched secondary alkylamines, for example, can be achieved through visible-light-mediated multicomponent coupling reactions, offering a pathway to novel analogs google.com. Rhodium-catalyzed additions of C-H bonds to imines also provide a method for preparing α-branched amine products nih.gov.

Table 1: Examples of Dienyl Moiety Modifications and Synthetic Approaches

| Modification Type | Example of Analog | Potential Synthetic Approach | Key Research Findings |

| Unsaturation | Hexa-3-en-1-amine | Selective hydrogenation of the diene | Altered reactivity in cycloaddition reactions. |

| Unsaturation | Octa-3,5,7-trien-1-amine | Wittig reaction or cross-coupling reactions | Extended conjugation affecting electronic properties. |

| Chain Length | Penta-3,5-dien-1-amine | Starting from a shorter-chain precursor | Modified flexibility and binding affinity. |

| Chain Length | Hepta-4,6-dien-1-amine | Homologation of the parent compound | Altered lipophilicity and pharmacokinetic properties. |

| Branching | 3-Methyl-hexa-3,5-dien-1-amine | Grignard reaction with a suitable ketone precursor | Steric hindrance influencing reaction rates. |

Alterations to the Amine Functional Group (e.g., secondary, tertiary amines)

The primary amine of (3E)-hexa-3,5-dien-1-amine hydrochloride is a key site for derivatization, allowing for the synthesis of secondary and tertiary amines with diverse properties.

Synthesis of Secondary Amines: Secondary amines can be prepared through various methods, including reductive amination of carbonyl compounds in the presence of the primary amine. Another common approach is the direct N-alkylation of the primary amine with an alkyl halide. To control the degree of alkylation and prevent the formation of tertiary amines, the reaction conditions, such as the stoichiometry of the reagents and the choice of base, are crucial semanticscholar.org.

Synthesis of Tertiary Amines: Tertiary amines can be synthesized by further alkylation of a secondary amine or through direct dialkylation of the primary amine. Reductive amination of aldehydes or ketones with a secondary amine is a widely used method youtube.com. Additionally, reaction with an acid chloride followed by reduction of the resulting amide provides another route to tertiary amines youtube.com.

Table 2: Synthesis of Secondary and Tertiary Amine Derivatives

| Amine Type | Derivative Example | Synthetic Method | Reagents and Conditions |

| Secondary | N-Methyl-(3E)-hexa-3,5-dien-1-amine | Reductive Amination | Formaldehyde, reducing agent (e.g., NaBH₃CN) |

| Secondary | N-Ethyl-(3E)-hexa-3,5-dien-1-amine | N-Alkylation | Ethyl iodide, base (e.g., K₂CO₃) |

| Tertiary | N,N-Dimethyl-(3E)-hexa-3,5-dien-1-amine | Eschweiler-Clarke Reaction | Formaldehyde, formic acid |

| Tertiary | N-Ethyl-N-methyl-(3E)-hexa-3,5-dien-1-amine | Stepwise N-Alkylation | 1. Methyl iodide, 2. Ethyl iodide |

Influence of Substituents on Reactivity and Structure

The introduction of substituents at various positions on the (3E)-hexa-3,5-dien-1-amine scaffold can profoundly influence its chemical reactivity and three-dimensional structure. The electronic and steric effects of these substituents play a critical role.

Electron-donating groups (EDGs) on the dienyl moiety can increase the electron density of the π-system, potentially enhancing its reactivity in electrophilic addition reactions. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, making the diene less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. The position of the substituent also matters; a substituent at C-3 or C-5 will have a more direct electronic influence on the conjugated system than one at C-1 or C-2.

The impact of substituents on the spectral properties of related systems has been studied, revealing that the introduction of groups like cyano and methoxy can significantly alter transition dipole moments and lead to substantial increases in the intensity of emission and circularly polarized luminescence mdpi.com. Similar effects can be anticipated for substituted hexa-3,5-dien-1-amine derivatives.

Exploration of Stereoisomers and Their Unique Properties

The presence of a stereocenter at C-3 in the "(E)" configuration of the parent compound opens up possibilities for exploring other stereoisomers, including the (Z)-isomer and enantiomers if a chiral center is introduced.

The synthesis of specific stereoisomers often requires stereoselective synthetic methods. For example, the synthesis of amine stereoisomers can be achieved through methods like asymmetric synthesis using catalysts with multiple stereogenic centers google.com. The unique three-dimensional arrangement of atoms in different stereoisomers can lead to distinct physical, chemical, and biological properties.

For instance, the (3Z)-isomer of hexa-3,5-dien-1-amine would have a different spatial arrangement of the carbon chain compared to the (3E)-isomer, which could affect its ability to interact with other molecules or surfaces. Furthermore, the introduction of a chiral center, for example by adding a substituent at C-2 or C-4, would lead to the existence of enantiomers (R and S forms). These enantiomers would be non-superimposable mirror images and could exhibit different biological activities, a common phenomenon in medicinal chemistry.

While specific studies on the stereoisomers of this compound are not widely reported, the principles of stereochemistry suggest that each isomer would possess a unique set of properties worthy of investigation.

Challenges and Future Research Directions for 3e Hexa 3,5 Dien 1 Amine Hydrochloride Research

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of aliphatic amines has historically been fraught with challenges, including poor selectivity and a lack of atom economy. acs.org Traditional methods like the direct N-alkylation of ammonia (B1221849) or primary amines often result in mixtures of primary, secondary, and tertiary amines, necessitating difficult and costly separations. acs.orgpressbooks.pub For a compound like (3E)-hexa-3,5-dien-1-amine hydrochloride, which contains a reactive conjugated diene system, the development of mild and selective synthetic methods is paramount.

Future research must focus on moving beyond classical methods towards more sophisticated and sustainable catalytic strategies. Key areas for development include:

Catalytic Hydroamination: The direct addition of an amine N-H bond across a double bond is a 100% atom-economical method for amine synthesis. nih.gov However, the intermolecular hydroamination of 1,3-dienes to produce allylic amines has been relatively underexplored due to difficulties in controlling regioselectivity. acs.org Developing catalysts that can selectively promote the hydroamination of a precursor diene would be a highly efficient route to the target compound.

Reductive Amination: A powerful and common method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. pressbooks.publibretexts.org For this compound, a potential route could involve the reductive amination of (3E)-hexa-3,5-dien-1-al. The challenge lies in finding reducing conditions that selectively reduce the imine intermediate without affecting the conjugated diene system.

Palladium(II)-Catalyzed Dehydrogenation: Recent advances have shown that simple aliphatic acids can be converted directly into conjugated dienes via Pd(II)-catalyzed sequential dehydrogenation. nih.gov A forward-thinking approach could involve applying this methodology to an amino acid precursor, creating the diene moiety in the final step of the synthesis under relatively mild conditions.

A comparison of potential synthetic strategies highlights the advantages of modern catalytic methods.

| Synthetic Strategy | Typical Precursors | Key Advantages | Primary Challenges |

| Classical Alkylation | Alkyl Halide, Ammonia/Amine | Simple reagents | Poor selectivity (overalkylation), low atom economy. acs.orgpressbooks.pub |

| Reductive Amination | Aldehyde/Ketone, Amine | High versatility, good yields | Requires chemoselective reducing agents to preserve the diene. libretexts.org |

| Catalytic Hydroamination | Diene, Amine | 100% atom economy | Control of regioselectivity, catalyst development. acs.orgnih.gov |

| C-H Activation/Dehydrogenation | Saturated Amino Acid/Amine | Use of simple, abundant starting materials | Catalyst tolerance for the amine group, high catalyst loading. nih.gov |

Exploration of Unexplored Reactivity Patterns and Applications

Dienamines are electron-rich dienes that serve as versatile intermediates in organic synthesis. rsc.org Their reactivity is often dominated by their participation as the 4π-electron component in Diels-Alder cycloadditions. rsc.orgrsc.org However, the full synthetic potential of the (3E)-hexa-3,5-dien-1-amine scaffold is far from realized.

Future research should aim to:

Control Reactivity for Diversity: Recent studies have shown that the reactivity of cyclic dienamines can be controlled to achieve radical tert-alkylation, leading to molecular diversity from a single intermediate. nih.gov Exploring similar controlled radical or pericyclic reactions with linear dienyl amines like the title compound could unlock pathways to novel molecular architectures.

Inverse-Electron-Demand Cycloadditions: While dienamines typically act as electron-rich dienes in normal-electron-demand Diels-Alder reactions, they can also function as the dienophile (2π component) in inverse-electron-demand reactions. rsc.org Systematically investigating this reactivity pattern for this compound could provide access to new heterocyclic systems.

Scaffold Hopping and Rearrangements: The development of skeletal editing strategies, such as the insertion of amines into C-C bonds of unsaturated ketones, offers a powerful tool for transforming molecular scaffolds. acs.org Investigating analogous rearrangement or "scaffold hopping" reactions starting from the dienyl amine could lead to the synthesis of valuable and otherwise inaccessible compounds.

The conjugated system in this compound offers multiple sites for potential reactions, moving beyond the classical reactivity of simple amines or dienes.